molecular formula C5H8O3 B3383646 Methyl 3,4-epoxybutyrate CAS No. 4509-09-5

Methyl 3,4-epoxybutyrate

Cat. No.: B3383646
CAS No.: 4509-09-5
M. Wt: 116.11 g/mol
InChI Key: DQHYBNWZWWGNQB-UHFFFAOYSA-N
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Description

Methyl 3,4-epoxybutyrate (MDHB) is a small-molecule compound derived from traditional herbal extracts, recognized for its neuroprotective and neurogenic properties. It promotes axonal growth in primary cortical neurons, protects against Aβ(25-35)-induced apoptosis, and extends lifespan in model organisms like C. elegans . In neurobiology, MDHB selectively induces neural stem cells (NSCs) to differentiate into cholinergic neurons by modulating key signaling pathways. Specifically, it inhibits AKT phosphorylation, activates glycogen synthase kinase 3β (GSK3β) via tyrosine 216 autophosphorylation, and enhances β-catenin degradation, thereby suppressing cell cycle progression and upregulating Isl1 (a cholinergic neuron marker) . MDHB also increases expression of synaptic markers (e.g., SYN1, PSD-95) and neuronal markers (e.g., Tuj1, MAP2, NeuN) while suppressing astrocyte differentiation (GFAP) in a dose-dependent manner (8–32 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4-epoxybutyrate can be synthesized through the epoxidation of methyl 3-butenoate using oxidizing agents such as m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions, with the epoxide ring forming at the double bond of the butenoate .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale epoxidation processes. These processes utilize similar oxidizing agents but are optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Ring-Opening Reactions of the Epoxide Moiety

The epoxide group in methyl 3,4-epoxybutyrate undergoes nucleophilic ring-opening reactions under acidic or basic conditions, enabling stereochemical transformations.

Acid-Catalyzed Ring-Opening

In aqueous acidic media (e.g., H₂SO₄, HCl, or methanesulfonic acid), the epoxide undergoes hydrolysis to form diol derivatives. For example:

  • Reaction : this compound + H₂O → Methyl 3,4-dihydroxybutyrate

  • Conditions : Acidic aqueous solvent (pH 3–4), room temperature, 10–30 minutes .

  • Outcome : High regioselectivity due to protonation of the epoxide oxygen, favoring nucleophilic attack at the less substituted carbon.

Base-Induced Ring-Opening

Bases such as NaOH, KOH, or amines facilitate ring-opening via nucleophilic attack, often leading to chiral inversion:

  • Reaction : this compound + Base → Methyl 4-hydroxy-3-substituted butyrate

  • Example : Treatment with triethylamine in D₂O yields triethylammonium (R)-3,4-epoxybutyrate .

  • Key Observation : Stereochemical inversion occurs at the C3 position under basic conditions, converting (S)-configurations to (R)-products .

Stereochemical Inversion and Salt Formation

The chiral center at C3 is prone to inversion during epoxide formation. This process is critical for accessing enantiomerically pure derivatives:

  • Mechanism : Base-mediated elimination-rearrangement of 4-hydroxy-3-mesyloxy intermediates .

  • Example : (S)-3-Methanesulfonyloxybutyrolactone → (R)-3,4-epoxybutyric acid (55% yield) .

  • Salts : Alkali/alkaline earth metal hydroxides (e.g., NaOH, Ca(OH)₂) or amines (e.g., triethylamine) form stable ammonium or metal salts .

Table 1: Base-Induced Epoxidation Conditions and Yields

BaseSolventTime (min)ProductYield (%)
NaOH (3N)H₂O10Sodium (R)-3,4-epoxybutyrate55
TriethylamineD₂O30Triethylammonium (R)-3,4-epoxybutyrateNMR-confirmed
DiisopropylamineD₂O120Diisopropylammonium (R)-3,4-epoxybutyrateNMR-confirmed

Hydrolysis of the Ester Group

The methyl ester moiety can be hydrolyzed to the carboxylic acid under acidic or basic conditions:

  • Acidic Hydrolysis : Requires strong acids (e.g., H₂SO₄) at elevated temperatures.

  • Basic Hydrolysis : Achieved with NaOH/KOH in aqueous methanol, yielding 3,4-epoxybutyric acid .

Table 2: NMR Data for Key Intermediates and Products

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
(S)-4-Hydroxy-3-mesyloxybutyric acid2.6–2.8 (m, 2H), 3.1 (s, OSO₂CH₃), 4.9–5.1 (m, 1H) 36.27 (-CH₂CO₂H), 38.15 (OSO₂CH₃)
Sodium (R)-3,4-epoxybutyrate2.3–2.5 (m, 2H), 2.6–2.9 (m, 2H) 40.89 (-CH₂CO₂Na), 48.25 (4-CH₂)

Experimental Considerations

  • Solvent Systems : Water with co-solvents (e.g., THF, acetonitrile) enhances substrate solubility .

  • Temperature : Reactions typically proceed at room temperature but may require heating (up to 65°C) for slower transformations .

Scientific Research Applications

Organic Synthesis

Methyl 3,4-epoxybutyrate is primarily utilized as an intermediate in the synthesis of various organic compounds. Its epoxide functionality allows it to participate in nucleophilic ring-opening reactions, making it a valuable precursor for the synthesis of chiral molecules.

Key Reactions

  • Epoxide Ring Opening : this compound can undergo nucleophilic attack by various nucleophiles (e.g., amines, alcohols) to yield corresponding diols or amino alcohols. This reaction is crucial in synthesizing complex natural products and pharmaceuticals.
  • Synthesis of Chiral Compounds : The compound serves as a chiral building block for synthesizing optically active compounds through asymmetric synthesis processes. Its utility in producing enantiomerically pure substances is significant in the pharmaceutical industry.

Biocatalysis

The application of this compound in biocatalysis has gained attention due to its potential for environmentally friendly synthesis processes.

Enzymatic Reactions

  • Epoxide Hydrolase Activity : this compound can be hydrolyzed by epoxide hydrolases (EHs), which convert epoxides into diols. This reaction is essential for the detoxification of epoxides and the production of valuable chiral diols .
  • Kinetic Resolution : Studies have demonstrated the use of bacterial strains, such as Acinetobacter baumannii, to achieve kinetic resolution of this compound. This process allows for the selective conversion of one enantiomer over another, enhancing the yield of desired products .

Pharmaceutical Applications

This compound's role in pharmaceutical applications is noteworthy due to its involvement in synthesizing active pharmaceutical ingredients (APIs).

Case Studies

  • Synthesis of L-Carnitine : Research has indicated that this compound can be used as a precursor in the synthesis of L-carnitine through a series of chemical transformations. This process involves converting the epoxy compound into chiral intermediates that ultimately yield L-carnitine with high purity and yield .
  • Antitumor Agents : The compound has been explored for its potential in synthesizing antitumor agents derived from natural products like Panax ginseng. The asymmetric synthesis facilitated by this compound contributes to developing new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 3,4-epoxybutyrate involves the reactivity of the epoxide group. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Structural and Chemical Properties

The epoxybutyrate family includes derivatives with varying ester groups. Key structural differences and physicochemical properties are summarized below:

Property Methyl 3,4-Epoxybutyrate (MDHB) (R)-Ethyl 3,4-Epoxybutyrate Isobutyl 3,4-Epoxybutyrate
Molecular Formula C₅H₈O₃ C₆H₁₀O₃ C₈H₁₄O₃
Ester Group Methyl Ethyl Isobutyl
Boiling Point Not reported Not reported 194.8°C (at 760 mmHg)
Density Not reported Not reported 1.042 g/cm³
Water Solubility Not reported Not reported 5300 mg/L
Stereochemistry Not specified in studies (R)-enantiomer (>99% ee) Not reported
Key Applications Neuronal differentiation Kinetic resolution for chiral synthesis No reported biological applications

Structural Insights :

  • Isobutyl 3,4-epoxybutyrate has a bulkier ester group, increasing lipophilicity and likely reducing membrane permeability compared to MDHB .

Key Contrasts :

  • MDHB uniquely modulates neuronal differentiation pathways, while ethyl and isobutyl derivatives lack reported neuroactivity.
  • Ethyl 3,4-epoxybutyrate’s high enantioselectivity makes it valuable in asymmetric synthesis, unlike MDHB or isobutyl derivatives .

Biological Activity

Methyl 3,4-epoxybutyrate (MEB) is an important compound in organic chemistry and biochemistry, primarily due to its epoxide functional group, which imparts unique biological activities. This article provides a comprehensive overview of the biological activity of MEB, including its metabolic pathways, enzymatic interactions, and potential applications in various fields.

Chemical Structure and Properties

This compound is an ester derived from 3,4-epoxybutyric acid. The presence of the epoxy group makes it a reactive compound that can participate in various chemical reactions, including hydrolysis and ring-opening reactions. This reactivity is crucial for its biological functions, as it can interact with different enzymes and biological systems.

Enzymatic Hydrolysis

MEB undergoes enzymatic hydrolysis primarily through the action of epoxide hydrolases (EHs). These enzymes catalyze the conversion of epoxides into diols, which can further participate in metabolic processes. The specificity of EHs for different substrates, including MEB, varies significantly among species. For instance, studies have shown that EHs from Rhodotorula glutinis and Mycobacterium tuberculosis exhibit distinct catalytic mechanisms and substrate preferences when interacting with MEB .

Toxicity and Detoxification

MEB has been studied for its potential toxicity. Research indicates that MEB can induce cytotoxic effects in certain cell lines. The detoxification mechanisms involve EHs that convert MEB into less harmful metabolites. Understanding these pathways is critical for assessing the safety and environmental impact of MEB in various applications .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of MEB against various bacterial strains. For example, MEB has shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a biocide or preservative in food and pharmaceutical industries .

Case Study 1: Antimicrobial Efficacy

In a controlled study investigating the antimicrobial properties of MEB, researchers treated bacterial cultures with varying concentrations of MEB. The results demonstrated a dose-dependent inhibition of bacterial growth, with significant reductions observed at concentrations above 100 µg/mL. This study supports the potential application of MEB as an antimicrobial agent .

Case Study 2: Metabolic Pathway Analysis

A metabolic pathway analysis revealed that after exposure to MEB, certain bacterial strains exhibited enhanced production of secondary metabolites, including fatty acids and alcohols. This suggests that MEB may play a role in modulating microbial metabolism and could be harnessed for biotechnological applications .

Research Findings Summary Table

Study Focus Findings
Study 1Antimicrobial EfficacyMEB inhibits growth of E. coli and S. aureus at >100 µg/mL
Study 2Metabolic PathwaysEnhanced production of secondary metabolites in bacteria exposed to MEB
Study 3Enzymatic HydrolysisEHs from various species show different substrate specificities for MEB

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 3,4-epoxybutyrate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : this compound is typically synthesized via epoxidation of methyl 3-butenoate using oxidizing agents like meta-chloroperbenzoic acid (mCPBA). Reaction optimization involves controlling temperature (e.g., 0–25°C) to minimize side reactions and using inert solvents like dichloromethane. Yield improvements can be achieved by stoichiometric adjustments (e.g., 1.1–1.3 equivalents of mCPBA) and monitoring reaction progress via thin-layer chromatography (TLC) . Comparative studies with alternative catalysts (e.g., hydrogen peroxide with tungsten-based catalysts) may also enhance regioselectivity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with epoxy proton signals typically appearing at δ 3.1–3.5 ppm. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with polar columns (e.g., ZORBAX Eclipse Plus C18) can assess purity, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., ester C=O at ~1740 cm⁻¹). Boiling point (194.8°C at 760 mmHg) and density (1.042 g/cm³) measurements further validate physicochemical consistency .

Q. What safety precautions are necessary when handling this compound in laboratory settings, considering its physicochemical properties?

  • Methodological Answer : Due to its moderate volatility (vapor pressure: 0.433 mmHg at 25°C) and flammability (flash point: 85.6°C), handling should occur in a fume hood with flame-resistant equipment. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage requires airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can enzymatic kinetic resolution using bacterial epoxide hydrolases be applied to achieve enantiopure this compound, and what factors influence enantioselectivity?

  • Methodological Answer : Epoxide hydrolases from Acinetobacter baumannii have been used to resolve racemic mixtures of ethyl 3,4-epoxybutyrate, producing (R)-enantiomers with >90% enantiomeric excess (ee) . For methyl analogs, enantioselectivity depends on substrate binding affinity, pH (optimal range: 7.0–8.5), and temperature (25–37°C). Immobilization of enzymes on supports like Eupergit® C enhances reusability. Screening mutant libraries via directed evolution can further improve catalytic efficiency and stereoselectivity .

Q. In cases of conflicting data regarding physical properties (e.g., boiling point, density) of this compound across literature sources, what validation strategies should researchers employ?

  • Methodological Answer : Discrepancies in reported boiling points (e.g., 194.8°C vs. 190–200°C ranges) may arise from impurities or measurement techniques. Researchers should:

  • Validate purity via GC-MS or elemental analysis.
  • Replicate measurements using standardized methods (e.g., ASTM D86 for distillation).
  • Cross-reference with structurally similar epoxides (e.g., isobutyl 3,4-epoxybutyrate, boiling point: 194.8°C) to identify systematic errors .

Q. How does the choice of catalyst impact the regioselectivity and reaction kinetics in the epoxidation of methyl 3-butenoate to form this compound?

  • Methodological Answer : Transition-metal catalysts (e.g., Mn(III)-salen complexes) favor cis-epoxidation with higher regioselectivity compared to mCPBA. Kinetic studies using stopped-flow spectroscopy reveal that electron-deficient catalysts accelerate epoxidation rates by stabilizing transition states. Computational modeling (DFT) can predict regioselectivity trends, while Arrhenius plots quantify activation energies for catalyst optimization .

Properties

IUPAC Name

methyl 2-(oxiran-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-5(6)2-4-3-8-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHYBNWZWWGNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70963335
Record name Methyl (oxiran-2-yl)acetate
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Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4509-09-5
Record name Methyl 2-oxiraneacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=4509-09-5
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Record name Methyl 3,4-epoxybutyrate
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Record name Methyl (oxiran-2-yl)acetate
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Record name Methyl 3,4-epoxybutyrate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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